

Isomurrayafoline B: A Technical Overview of its Discovery, Natural Sources, and Characterization

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Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While not as extensively studied as some of its structural relatives, **Isomurrayafoline B** represents a molecule of interest within the rich chemical landscape of the *Murraya* genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical characterization of **Isomurrayafoline B**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Isomurrayafoline B was first reported as a novel natural product by Bhattacharyya, Jash, and Chowdhury in 1986. Their work identified the compound in the stem bark of *Murraya koenigii* (Linn.) Spreng., commonly known as the curry leaf tree. This plant, belonging to the Rutaceae family, is native to the Indian subcontinent and is widely used in traditional medicine and culinary applications.

Subsequent phytochemical investigations have also identified **Isomurrayafoline B** as a constituent of *Murraya microphylla*. This finding is significant as it expands the known botanical

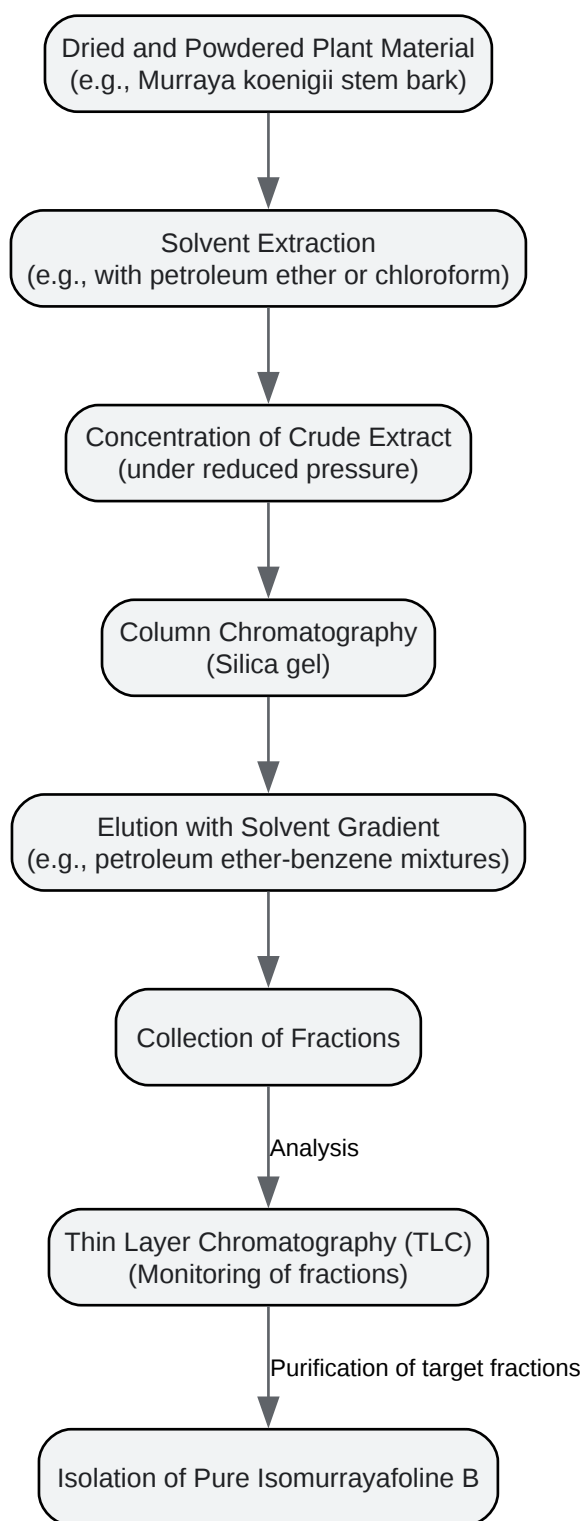
sources of the compound and suggests a wider distribution within the *Murraya* genus. The presence of **Isomurrayafoline B** in these species underscores the chemotaxonomic relationship between different *Murraya* plants and highlights them as a valuable source for the isolation of carbazole alkaloids.

Experimental Protocols

The isolation and structural elucidation of **Isomurrayafoline B** have been achieved through a combination of chromatographic and spectroscopic techniques. The following methodologies are based on the originally reported procedures and subsequent phytochemical studies of *Murraya* species.

Isolation Protocol

A general workflow for the isolation of **Isomurrayafoline B** from its natural sources is as follows:



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Figure 1: General workflow for the isolation of **Isomurrayafoline B**.

- **Plant Material Preparation:** The air-dried and powdered stem bark of *Murraya koenigii* or the relevant parts of *Murraya microphylla* are used as the starting material.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or chloroform in a Soxhlet apparatus.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography over silica gel.
- **Elution:** The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene or ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- **Purification:** Fractions showing the presence of **Isomurrayafoline B** are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.

Structure Elucidation

The structure of **Isomurrayafoline B** was determined through a combination of spectroscopic methods:

- **Ultraviolet (UV) Spectroscopy:** Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore.
- **Infrared (IR) Spectroscopy:** Reveals the presence of specific functional groups, such as N-H and C-H bonds, and aromatic rings.
- **Mass Spectrometry (MS):** Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectroscopy are crucial for elucidating the detailed carbon-hydrogen framework of the molecule, including the

substitution pattern on the carbazole nucleus.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported for **Isomurrayafoline B**.

Property	Data
Molecular Formula	C ₁₉ H ₂₁ NO
Molecular Weight	279 g/mol
Appearance	Crystalline solid
Melting Point	168-170 °C
UV λ _{max} (EtOH)	238, 250, 300, 330 nm
IR (KBr) ν _{max}	3420 (N-H), 1640, 1620, 1500 (aromatic) cm ⁻¹
Mass Spectrum (m/z)	279 (M ⁺), 264, 224
¹ H-NMR (CDCl ₃ , δ ppm)	7.95 (1H, d), 7.2-7.4 (4H, m), 3.85 (3H, s), 2.5 (3H, s), 1.4 (6H, s)
¹³ C-NMR (CDCl ₃ , δ ppm)	(A complete, unambiguously assigned list is not readily available in recent literature and would require re-examination of the primary data)

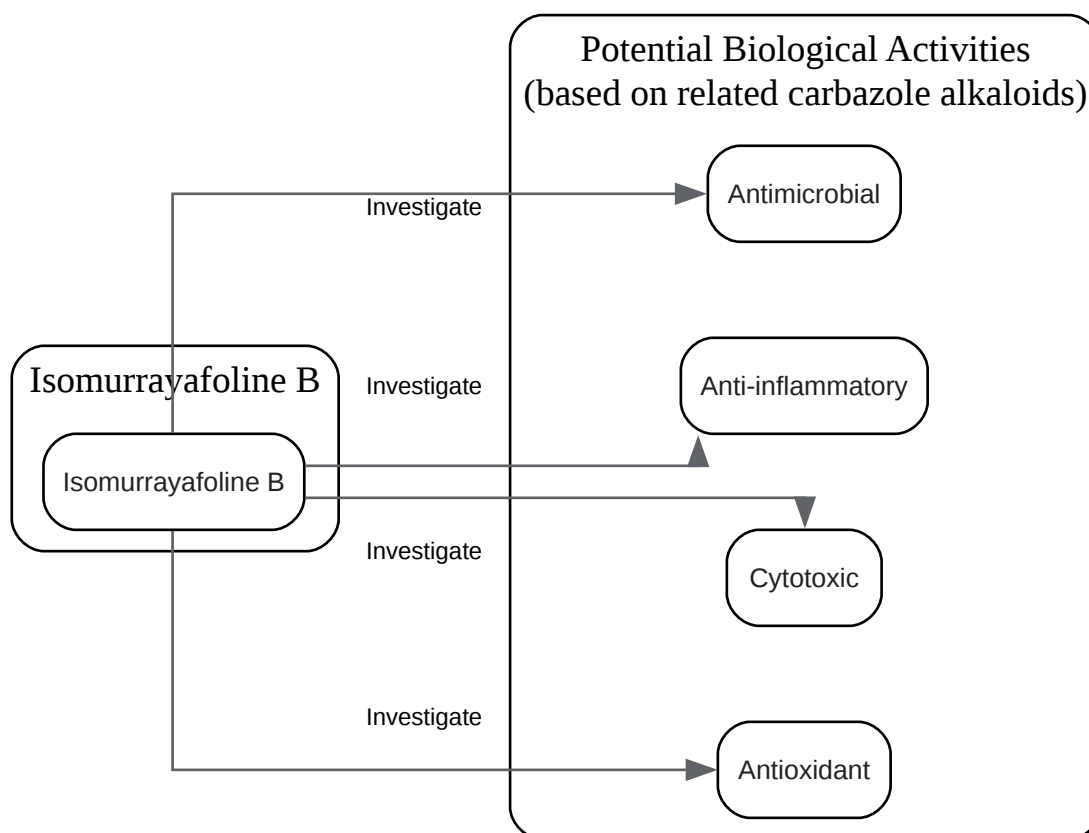
Biological Activity

Currently, there is a notable lack of specific studies on the biological activities of **Isomurrayafoline B**. However, the broader class of carbazole alkaloids isolated from *Murraya* species has been shown to exhibit a wide range of pharmacological effects, including:

- Antimicrobial activity
- Anti-inflammatory effects
- Cytotoxic activity against various cancer cell lines

- Antioxidant properties

The structural similarity of **Isomurrayafoline B** to other bioactive carbazole alkaloids suggests that it may also possess interesting biological properties. Further investigation into its pharmacological profile is warranted to explore its potential as a lead compound in drug discovery programs. The following diagram illustrates the potential areas for future biological investigation based on the known activities of related compounds.



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Figure 2: Potential avenues for biological investigation of **Isomurrayafoline B**.

Conclusion

Isomurrayafoline B is a carbazole alkaloid with a defined chemical structure, isolated from *Murraya koenigii* and *Murraya microphylla*. While its discovery and characterization have been established, a significant gap exists in the understanding of its biological activity. This technical guide consolidates the available information on its discovery, natural sources, and the

experimental protocols for its isolation and structural elucidation. It is hoped that this resource will stimulate further research into the pharmacological potential of this and other related natural products.

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